Cyclohexanecarboxylic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

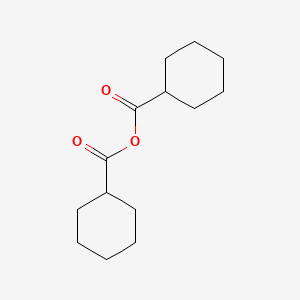

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarbonyl cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c15-13(11-7-3-1-4-8-11)17-14(16)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHUAELJNSBTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177194 | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22651-87-2 | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22651-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022651872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHZ4DJ2FT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclohexanecarboxylic anhydride chemical properties and structure

An In-Depth Technical Guide to Cyclohexanecarboxylic Anhydride: Structure, Properties, and Applications

Introduction

This compound, with the CAS number 22651-87-2, is a dicarboxylic acid anhydride featuring two cyclohexyl rings linked by an anhydride functional group.[1] This compound serves as a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the electrophilic nature of its carbonyl carbons, making it an effective acylating agent for a variety of nucleophiles. It is derived from cyclohexanecarboxylic acid, where two acid molecules condense with the loss of a water molecule.[1] In the fields of pharmaceutical development and materials science, this compound and its derivatives are employed as key building blocks for constructing complex molecular architectures, including polymers and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, structure, reactivity, synthesis, and applications, with a focus on its practical use in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of two cyclohexanecarbonyl moieties joined by an oxygen atom. The molecule's formal IUPAC name is cyclohexanecarbonyl cyclohexanecarboxylate.[5] The presence of the anhydride linkage confers significant reactivity, while the non-polar cyclohexyl groups influence its solubility and physical state.

Key Physicochemical Data

The properties of this compound make it suitable for various synthetic applications, often appearing as a colorless to pale yellow liquid with a characteristic odor.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₃ | [1][5][6] |

| Molecular Weight | 238.32 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 356.9°C at 760 mmHg; 156°C at 0.7 mmHg | [6][7] |

| Density | 1.082 g/cm³ | [6] |

| Flash Point | 161.2°C | [6] |

| Refractive Index | 1.4740 - 1.4780 | [6] |

| XLogP3-AA | 4.1 | [5][6] |

| Hydrogen Bond Donors | 0 | [5][6] |

| Hydrogen Bond Acceptors | 3 | [5][6] |

| Rotatable Bond Count | 4 | [5][6] |

| Solubility | Moderately soluble in organic solvents | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and quality control of this compound.

-

Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands. For this compound, these appear at approximately 1820 cm⁻¹ (symmetric stretch) and 1750 cm⁻¹ (asymmetric stretch). The presence of two distinct peaks is a hallmark of the anhydride functional group, resulting from the coupling of the two carbonyl vibrations. A C-O stretching band is also observed in the 1300-900 cm⁻¹ region.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is dominated by broad multiplets in the aliphatic region (typically ~1.2-2.5 ppm) corresponding to the numerous non-equivalent protons on the two cyclohexyl rings. Protons on the carbon alpha to the carbonyl group are the most deshielded and appear further downfield.[8]

-

¹³C NMR : The carbonyl carbons are highly deshielded and resonate around 171 ppm.[8] The aliphatic carbons of the cyclohexyl rings appear in the range of approximately 25-45 ppm.[5][8]

-

-

Mass Spectrometry (MS) : In mass spectrometry, a common fragmentation pattern for anhydrides involves the formation of acylium ions. The exact mass of this compound is 238.15689456 Da.[5][6]

Synthesis and Manufacturing

This compound is typically prepared through methods common for anhydride synthesis. The most direct route involves the dehydration of cyclohexanecarboxylic acid.

Common Synthesis Route: Dehydration of Cyclohexanecarboxylic Acid

This method involves heating two equivalents of cyclohexanecarboxylic acid with a dehydrating agent, such as acetic anhydride or a chloroformate, often in the presence of a base like triethylamine or pyridine to facilitate the reaction.[9][10]

Another established method is the reaction of cyclohexanecarbonyl chloride (the acid chloride of cyclohexanecarboxylic acid) with one equivalent of cyclohexanecarboxylic acid or its carboxylate salt.[10][11] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by the anhydride functional group. The carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes it an excellent reagent for introducing the cyclohexanecarbonyl group into other molecules.[12]

Hydrolysis

Like most anhydrides, this compound readily reacts with water in a hydrolysis reaction to yield two molecules of the parent carboxylic acid.[1][10][13] This reaction is often undesirable during storage, necessitating that the compound be protected from moisture.[14]

Causality: The reaction is driven by the high electrophilicity of the carbonyl carbons and the nucleophilicity of water. The carboxylate ion formed in the mechanism is a good leaving group because its negative charge is stabilized by resonance.

Experimental Protocol: Hydrolysis of this compound

-

Setup: Place 1.0 g of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 20 mL of deionized water to the flask.

-

Reaction: Gently heat the mixture to reflux using a heating mantle. The anhydride, initially immiscible, will slowly react and dissolve.

-

Monitoring: Stir the reaction at reflux for 1-2 hours until the mixture becomes a single homogeneous phase, indicating the completion of hydrolysis.

-

Workup: Allow the solution to cool to room temperature. The product, cyclohexanecarboxylic acid, may precipitate if its solubility limit is exceeded.

-

Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cyclohexanecarboxylic acid.

Acylation Reactions

This compound is a potent acylating agent used to form esters and amides by reacting with alcohols and amines, respectively.[12][15] These reactions proceed via nucleophilic acyl substitution.[10][16]

Causality: The reaction is more efficient than using a carboxylic acid directly because the carboxylate is a much better leaving group than the hydroxide ion (-OH). Pyridine or another non-nucleophilic base is often used as a solvent and catalyst; it deprotonates the nucleophile to increase its reactivity and neutralizes the carboxylic acid byproduct, driving the reaction to completion.[10]

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

-

Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

-

Reagents: Dissolve the anhydride in anhydrous pyridine (acting as solvent and base). Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add absolute ethanol (1.1 equivalents) to the stirred solution via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride is consumed.

-

Workup: Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove the cyclohexanecarboxylic acid byproduct), followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure ethyl cyclohexanecarboxylate.

Applications in Research and Drug Development

Cyclohexanecarboxylic acid and its derivatives, including the anhydride, are important intermediates in the pharmaceutical industry.[4]

-

Scaffold Synthesis: The cyclohexyl moiety is a common structural motif in many drug molecules. The anhydride provides an efficient way to attach this scaffold to other fragments via stable ester or amide linkages. It is used in the synthesis of key building blocks for drug candidates.[17]

-

Prodrug Formation: The anhydride can be used to temporarily modify a drug molecule containing a hydroxyl or amine group. This can improve properties like solubility or bioavailability, with the ester or amide bond being cleaved in vivo to release the active drug.

-

Polymer and Materials Science: Polyanhydrides derived from dicarboxylic acids like 1,4-cyclohexanedicarboxylic acid are investigated for use in biodegradable polymers and controlled drug release systems.[2][18] The degradation of these polymers via hydrolysis of the anhydride linkages allows for the gradual release of an encapsulated therapeutic agent.[18]

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

-

GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[5]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[14] Avoid breathing vapors or mists. Direct contact with skin and eyes should be prevented by using appropriate personal protective equipment (PPE).[14][19] The compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14][19]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][19]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[14][19]

-

Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[19]

-

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[14][20] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[14]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. Its utility is centered on its ability to act as an efficient acylating agent, enabling the straightforward introduction of the cyclohexanecarbonyl group. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

- 1. CAS 22651-87-2: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C14H22O3 | CID 89781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 22651-87-2 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Khan Academy [khanacademy.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Degradation and drug delivery properties of poly(1,4-cyclohexanedicarboxylic anhydride) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Synthesis and Applications of Cyclohexanecarboxylic Anhydride

Abstract: Cyclohexanecarboxylic anhydride (C₁₄H₂₂O₃) is a pivotal reagent and intermediate in organic synthesis, prized for its role in introducing the cyclohexanecarbonyl moiety. This guide provides an in-depth exploration of its synthesis, characterization, and applications, tailored for researchers, chemists, and professionals in drug development. We will dissect the primary synthetic methodologies, including the direct dehydration of cyclohexanecarboxylic acid and the more nuanced approach via its acid chloride derivative. Each method is presented with a focus on reaction mechanisms, causality behind procedural choices, and detailed, self-validating protocols. Furthermore, this guide addresses key applications, particularly in pharmaceutical and polymer sciences, while emphasizing critical safety and handling protocols to ensure operational excellence and laboratory safety.

Introduction to this compound

This compound, also known by its IUPAC name cyclohexanecarbonyl cyclohexanecarboxylate, is the symmetrical anhydride derived from two molecules of cyclohexanecarboxylic acid.[1][2] As a member of the carboxylic acid anhydride family, it is a potent acylating agent, though generally less reactive than its acid chloride counterpart, making it easier to handle.[3] Its unique alicyclic structure makes it a valuable building block for imparting specific physical and chemical properties, such as hydrophobicity and conformational rigidity, to larger molecules.

This compound and its parent acid are crucial intermediates in the synthesis of pharmaceuticals, including anti-pregnancy drugs and treatments for schistosomiasis.[4] It also serves as a monomer in the production of specialized polymers and finds use in the agrochemical and fragrance industries.[4]

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing reaction conditions, purification procedures, and safe handling protocols.

| Property | Value | Reference(s) |

| CAS Number | 22651-87-2 | [1][2][5] |

| Molecular Formula | C₁₄H₂₂O₃ | [1][5] |

| Molecular Weight | 238.32 g/mol | [1] |

| IUPAC Name | cyclohexanecarbonyl cyclohexanecarboxylate | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~1.082 g/cm³ | [6] |

| Boiling Point | ~356.9 °C at 760 mmHg | [6] |

| Flash Point | ~161.2 °C | [6] |

| Storage | Inert atmosphere, Room Temperature, Moisture-sensitive | [5][6] |

Core Synthetic Methodologies

The synthesis of symmetrical anhydrides like this compound primarily revolves around the formation of an O=C-O-C=O linkage by eliminating a molecule of water from two carboxylic acid molecules. This can be achieved through two main field-proven strategies.

Method 1: Direct Dehydration of Cyclohexanecarboxylic Acid

The most straightforward conceptual approach is the direct condensation of two cyclohexanecarboxylic acid molecules. Thermally induced dehydration is often inefficient.[3] Therefore, chemical dehydrating agents are employed. A common and effective strategy is the use of another, more reactive anhydride, such as acetic anhydride. In this process, a mixed anhydride is formed in situ, which then reacts with a second molecule of cyclohexanecarboxylic acid to yield the desired symmetrical anhydride and acetic acid.

Causality: Acetic anhydride is chosen for its reactivity and because the byproducts (acetic acid and excess acetic anhydride) are volatile and easily removed during workup and purification. This method is often used in the synthesis of polyanhydrides, where a diacid monomer is first converted to a prepolymer using acetic anhydride.[7][8]

Reaction Mechanism: Dehydration using Acetic Anhydride

Caption: Mechanism of anhydride formation via an acetic anhydride intermediate.

Experimental Protocol: Dehydration of Cyclohexanecarboxylic Acid

-

Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (2.0 eq).

-

Reagent Addition: Add acetic anhydride (1.0 to 1.5 eq) to the flask. While not always necessary, a catalytic amount of an acid (e.g., H₂SO₄) or base can be used to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours. The progress can be monitored by IR spectroscopy, watching for the disappearance of the broad O-H stretch of the carboxylic acid.

-

Workup: Cool the reaction mixture to room temperature. Remove the acetic acid byproduct and excess acetic anhydride by vacuum distillation.

-

Purification: The crude product is then purified by fractional vacuum distillation to yield pure this compound.

-

Validation: Confirm the product's identity and purity via IR and NMR spectroscopy (see Section 3.0).

Method 2: Synthesis via Cyclohexanecarbonyl Chloride

A more controlled and often higher-yielding method involves a two-step process. First, cyclohexanecarboxylic acid is converted to the highly reactive cyclohexanecarbonyl chloride. This acid chloride is then reacted with a salt of cyclohexanecarboxylic acid (a carboxylate) to form the anhydride.

Causality: This route is preferred for its high efficiency and milder conditions for the final anhydride-forming step. The conversion to the acid chloride is robust, with reagents like thionyl chloride (SOCl₂) or oxalyl chloride being highly effective.[9][10][11] The subsequent reaction with a carboxylate is a rapid nucleophilic acyl substitution. This method avoids the high temperatures required for direct dehydration and is the standard for preparing both symmetrical and mixed (unsymmetrical) anhydrides.[12]

Reaction Mechanism: Acid Chloride Pathway

Caption: Two-step synthesis of this compound via an acid chloride intermediate.

Experimental Protocol: Synthesis via Acid Chloride

-

Part A: Synthesis of Cyclohexanecarbonyl Chloride [10]

-

Preparation: In a fume hood, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet with cyclohexanecarboxylic acid (1.0 eq). Anhydrous conditions are critical.[9]

-

Reagent Addition: Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Upon completion of the addition, heat the mixture to reflux (approx. 80 °C) for 1-2 hours until the evolution of HCl and SO₂ gases ceases.[13]

-

Purification: Remove excess thionyl chloride by distillation (often under reduced pressure). The resulting crude cyclohexanecarbonyl chloride can be purified by vacuum distillation or used directly in the next step. A conversion rate of >99% is achievable.[10]

-

-

Part B: Synthesis of this compound

-

Preparation: In a separate flask, prepare sodium cyclohexanecarboxylate by reacting cyclohexanecarboxylic acid (1.0 eq) with sodium hydroxide (1.0 eq) in an appropriate solvent and removing the water. Alternatively, use a non-nucleophilic base like triethylamine with the acid.

-

Reaction: Dissolve the crude cyclohexanecarbonyl chloride from Part A in an anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether). Cool the solution in an ice bath.

-

Nucleophilic Attack: Add the sodium cyclohexanecarboxylate (or the acid/triethylamine mixture) portion-wise or as a slurry to the cooled acid chloride solution with vigorous stirring.

-

Workup: After the reaction is complete (monitor by TLC or IR), filter the mixture to remove the salt byproduct (NaCl). Wash the organic filtrate with dilute aqueous acid, then with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: After removing the solvent under reduced pressure, purify the resulting anhydride by vacuum distillation.

-

Spectroscopic Characterization and Validation

Proper characterization is essential to validate the successful synthesis and purity of the final product. The anhydride functional group has distinct spectroscopic signatures.

| Spectroscopic Data for this compound | |

| Infrared (IR) Spectroscopy | The most telling feature is the pair of strong carbonyl (C=O) stretching bands. For acyclic anhydrides, these typically appear at ~1820 cm⁻¹ (symmetric stretch) and ~1750 cm⁻¹ (asymmetric stretch). The presence of two peaks is due to the coupling of the two carbonyl groups. A C-O stretching band is also expected around 1000-1100 cm⁻¹ .[14] |

| ¹H NMR Spectroscopy | The spectrum is expected to be complex due to the cyclohexyl rings. Key signals would include broad multiplets in the 1.2-2.0 ppm range for the aliphatic ring protons (-CH₂-) and a multiplet further downfield around 2.3-2.5 ppm for the alpha-protons (-CH-C=O). Integration should confirm the C₁₄H₂₂O₃ structure. |

| ¹³C NMR Spectroscopy | The most characteristic signal is the carbonyl carbon, which should appear significantly downfield, typically around 171 ppm .[14] The alpha-carbon (-CH-C=O) would appear around 44 ppm , with the remaining cyclohexyl carbons appearing between 25-29 ppm .[14] |

Applications in Drug Development and Polymer Science

The utility of this compound stems from its ability to act as a robust acylating agent and a monomer for polymer synthesis.

-

Pharmaceutical Synthesis: The anhydride is a key intermediate for creating ester and amide bonds in complex molecules. Its derivatives are used to synthesize drugs for a range of applications.[15] For example, it can be used to acylate an amine on a pharmacophore to produce a final active pharmaceutical ingredient (API) or a prodrug. The anhydride functional group itself has been explored for creating prodrugs of carboxylic acid-containing drugs to improve their pharmacokinetic profiles.

-

Polymer Science: Cyclohexanedicarboxylic acids and their corresponding anhydrides are important monomers for producing polyanhydrides and polyesters.[7][16] These polymers are often biodegradable and biocompatible, making them excellent candidates for controlled drug delivery systems.[16][17][18] The degradation of the polymer backbone occurs via hydrolysis of the anhydride bonds, leading to a surface-eroding mechanism that provides linear drug release kinetics.[16] The aliphatic nature of the cyclohexane ring imparts hydrophobicity, which can be tuned to control the degradation rate.[8]

Workflow: Polyanhydride Synthesis for Drug Delivery

Caption: General workflow for creating a polyanhydride-based drug delivery device.

Safety, Handling, and Storage

Carboxylic acid anhydrides are reactive, corrosive, and moisture-sensitive chemicals that demand rigorous safety protocols.

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.[19] Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile).[20][21]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.[20] Keep away from water and other incompatible materials like strong oxidizing agents, acids, bases, and alcohols.[22] Use non-sparking tools and take precautions against static discharge, as many organic reagents are flammable.[20][23]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][6] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible substances.[23]

-

Spills and First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[20] For spills, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous chemical waste.[21] Ensure the spill area is well-ventilated.

References

- 1. This compound | C14H22O3 | CID 89781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 22651-87-2: this compound [cymitquimica.com]

- 3. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. This compound|22651-87-2|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cyclohexanecarbonyl chloride | 2719-27-9 | Benchchem [benchchem.com]

- 10. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 11. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. guidechem.com [guidechem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Polyanhydride - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. quora.com [quora.com]

- 20. carlroth.com [carlroth.com]

- 21. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 22. Acids and Anhydrides, Organic [iloencyclopaedia.org]

- 23. ineos.com [ineos.com]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Cyclohexanecarboxylic Anhydride (CAS No. 22651-87-2)

From: The Senior Application Scientist Desk

Executive Summary

This compound (CAS No. 22651-87-2) is a highly reactive and versatile chemical intermediate, pivotal in a multitude of organic synthesis applications. As a symmetrical anhydride derived from cyclohexanecarboxylic acid, its primary function is to act as a potent acylating agent, enabling the introduction of the cyclohexanecarbonyl moiety into various molecular scaffolds. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility in research and pharmaceutical development. We will delve into the mechanistic underpinnings of its reactions, provide actionable experimental protocols, and detail the necessary safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its molecular structure, consisting of two cyclohexyl groups linked by an anhydride functional group, dictates its reactivity and physical characteristics. The anhydride linkage is susceptible to nucleophilic attack, making it an excellent acylating agent, while the cyclohexyl rings provide a non-polar, aliphatic character that influences solubility and steric interactions.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 22651-87-2 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₂O₃ | [1][2][3][5] |

| Molecular Weight | 238.33 g/mol | [1][2][3][5] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][6] |

| Boiling Point | 156 °C at 0.7 mmHg | [6][7] |

| Density (Specific Gravity) | ~1.05 (20/20) | [6] |

| Refractive Index | ~1.48 | [6] |

| Solubility | Moderately soluble in organic solvents; Reacts with water (hydrolysis). | [1] |

| Stability | Moisture Sensitive | [6][8] |

| IUPAC Name | cyclohexanecarbonyl cyclohexanecarboxylate | [3][5] |

| Synonyms | Cyclohexanecarboxylic acid anhydride, NSC 75109 | [1][5] |

Synthesis and Core Reactivity

Synthesis Pathways

The synthesis of carboxylic acid anhydrides, including this compound, generally involves the dehydration of the corresponding carboxylic acid.[9] While multiple methods exist, a common and straightforward laboratory approach involves reacting the parent carboxylic acid with a strong dehydrating agent or a suitable coupling agent.

One prevalent method is the reaction of two equivalents of cyclohexanecarboxylic acid with a dehydrating agent such as acetic anhydride, often with heating.[9] This process relies on an equilibrium exchange, where the more volatile acetic acid is removed, driving the reaction toward the formation of the desired anhydride.[9] Another effective route involves the reaction of an acyl chloride (e.g., cyclohexanecarbonyl chloride) with a carboxylate salt (e.g., sodium cyclohexanecarboxylate), a classic nucleophilic acyl substitution.[10][11]

Caption: General pathway for anhydride synthesis via dehydration.

Fundamental Reactivity: Nucleophilic Acyl Substitution

The utility of this compound stems from the electrophilic nature of its carbonyl carbons and the ability of the cyclohexanecarboxylate ion to act as a good leaving group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[12][13][14] This core reactivity is the foundation for its application as an acylating agent.

The general mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol, amine, or water) attacks one of the carbonyl carbons, breaking the C=O pi bond and forming a tetrahedral intermediate.[14]

-

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the cyclohexanecarboxylate leaving group. A final deprotonation step yields the neutral product.[13]

Caption: Mechanism of Nucleophilic Acyl Substitution on an anhydride.

Key reactions include:

-

Hydrolysis: Rapid reaction with water to yield two equivalents of cyclohexanecarboxylic acid.[1][12] This underscores its moisture sensitivity.

-

Alcoholysis: Reaction with alcohols to form a cyclohexanecarboxylate ester and one equivalent of cyclohexanecarboxylic acid.[13] This is a cornerstone reaction for introducing the acyl group into alcohol-containing molecules.

-

Aminolysis: Reaction with ammonia, primary, or secondary amines to produce a cyclohexanecarboxamide.[11][13] Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct.[13]

Applications in Research and Drug Development

This compound serves as a critical building block in several areas of chemical synthesis. Its ability to efficiently introduce the bulky, lipophilic cyclohexanecarbonyl group is valuable for modifying the physicochemical properties of parent molecules, such as solubility, stability, and bioavailability.

-

Pharmaceutical Synthesis: The parent acid, cyclohexanecarboxylic acid, is a known building block in the synthesis of various drug candidates, including treatments for schistosomiasis and certain anti-pregnancy drugs.[15][16] The anhydride serves as a more reactive synthon for introducing this structural motif, bypassing the need for harsher coupling agents that might be incompatible with sensitive substrates.

-

Polymer Chemistry: Related cyclic anhydrides are used extensively as monomers or cross-linking agents in the production of polyesters and polyamides.[17][18][19] The rigid cyclohexyl backbone can impart enhanced thermal stability and mechanical strength to the resulting polymers.[18] this compound can be used to modify polymer side chains, introducing new functionalities.

-

Organic Synthesis: It is a general-purpose acylating agent for protecting hydroxyl and amino groups or for building more complex molecular architectures.

Experimental Protocol: Esterification of a Primary Alcohol

This protocol details a representative laboratory-scale synthesis of an ester using this compound. The procedure is designed to be self-validating, with clear steps and rationales.

Objective: To synthesize Benzyl cyclohexanecarboxylate from benzyl alcohol.

Materials:

-

This compound (1.0 eq)

-

Benzyl alcohol (1.05 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Workflow for the synthesis of an ester via alcoholysis.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and benzyl alcohol (1.05 eq) in anhydrous dichloromethane.

-

Rationale: An inert, dry environment is critical to prevent hydrolysis of the anhydride.[8] DCM is a suitable solvent that dissolves the reactants and is unreactive. A slight excess of the alcohol ensures complete consumption of the limiting anhydride.

-

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Rationale: Pyridine acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the cyclohexanecarboxylic acid byproduct formed during the reaction.[9] This prevents potential side reactions and drives the equilibrium towards the product.

-

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining carboxylic acid), and finally with brine.

-

Rationale: This series of washes systematically removes the catalyst, byproducts, and unreacted starting materials from the organic phase, isolating the desired ester.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Rationale: Removing all traces of water is essential before final purification to prevent any product degradation.

-

-

Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure benzyl cyclohexanecarboxylate.

-

Rationale: Chromatography separates the target ester from any non-polar impurities or residual starting materials, yielding a product of high purity suitable for further use or analysis.

-

Spectroscopic Signatures

Characterization of products derived from this compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The anhydride itself will show two characteristic C=O stretching bands, typically around 1810 cm⁻¹ (asymmetric) and 1750 cm⁻¹ (symmetric).[20] The disappearance of these two bands and the appearance of a single ester carbonyl stretch (~1735 cm⁻¹) or amide carbonyl stretch (~1650 cm⁻¹) is a clear indicator of a successful reaction.

-

¹H NMR Spectroscopy: The protons on the cyclohexane ring typically appear as a complex series of multiplets in the upfield region (δ 1.0-2.5 ppm). The alpha-proton adjacent to the carbonyl is the most downfield of this group.

-

¹³C NMR Spectroscopy: The most characteristic signal is the carbonyl carbon, which will resonate significantly downfield (typically δ 160-175 ppm).

Safety, Handling, and Storage

As a reactive chemical, proper handling of this compound is imperative for laboratory safety.

-

Hazards Identification: The compound is classified as a skin and eye irritant.[1][5][6][21] It may cause respiratory tract irritation.[1][22] Due to its reactivity, its toxicological properties have not been fully investigated.[22]

-

Handling Precautions:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.[22][23]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][23]

-

Avoid contact with skin and eyes, and prevent inhalation of vapors.[22][23]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[22]

-

Crucially, the compound is moisture-sensitive and should be stored under an inert gas (e.g., nitrogen or argon) to prevent degradation via hydrolysis.[6]

-

Keep away from incompatible substances such as strong oxidizing agents, bases, and water.[8]

-

By adhering to these guidelines, researchers can safely and effectively leverage the synthetic potential of this compound in their work.

References

- 1. CAS 22651-87-2: this compound [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C14H22O3 | CID 89781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 22651-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 22651-87-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. polysciences.com [polysciences.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. combi-blocks.com [combi-blocks.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Cyclohexanecarboxylic Anhydride

This guide provides a comprehensive overview of the key physical properties of cyclohexanecarboxylic anhydride for researchers, scientists, and professionals in drug development. The information presented is grounded in established scientific principles and supported by authoritative sources to ensure accuracy and reliability.

Introduction: Understanding the Significance of Physical Properties

This compound (CAS No. 22651-87-2) is a valuable reagent in organic synthesis, finding applications in the production of polymers and various chemical intermediates.[1] A thorough understanding of its physical properties is paramount for its effective and safe handling, application in synthetic protocols, and for the purification of reaction products. These properties dictate the conditions required for storage, reaction setup, and work-up procedures, directly impacting the efficiency, scalability, and safety of a chemical process. This guide delves into the critical physical parameters of this compound, offering both established data and the experimental rationale for their determination.

Core Physical and Chemical Identifiers

Precise identification of a chemical substance is the foundation of any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Cyclohexanecarboxylic acid anhydride, NSC 75109 | [1][2] |

| CAS Number | 22651-87-2 | [1][2] |

| Molecular Formula | C₁₄H₂₂O₃ | [1][2] |

| Molecular Weight | 238.33 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

Tabulated Physical Properties

The following table presents a summary of the key physical properties of this compound. These values are essential for designing and executing experiments, as well as for computational modeling and safety assessments.

| Property | Value | Source(s) |

| Boiling Point | 156 °C at 0.7 mmHg | [4] |

| 356.9 °C at 760 mmHg | [2] | |

| Density | 1.05 g/cm³ (at 20°C) | [3] |

| 1.082 g/cm³ | [2] | |

| Refractive Index (n_D) | 1.48 | [3] |

| 1.4740 - 1.4780 | [2] | |

| Flash Point | 161 °C | [3] |

| Vapor Pressure | 2.82E-05 mmHg at 25°C | [2] |

| Solubility | Moderately soluble in organic solvents. | [1] |

Note: Discrepancies in reported values can arise from variations in experimental conditions and purity of the sample.

Experimental Determination of Physical Properties: The "Why" Behind the "How"

Understanding the methodologies used to determine these physical properties is crucial for appreciating the data's context and limitations. The following sections detail the principles and steps for measuring key parameters.

Boiling Point Determination

The boiling point is a fundamental property that informs distillation conditions for purification and helps in assessing a compound's volatility.

This method is favored for its simplicity and requirement of a small sample volume.

-

Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The test tube is gently heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as the vapor pressure of the liquid exceeds the pressure inside the capillary.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5][6]

Causality and Trustworthiness: This method is self-validating because the boiling point is observed as an equilibrium state. The point at which the liquid re-enters the capillary signifies that the vapor pressure of the sample is equal to the external atmospheric pressure, the definition of the boiling point. The slow cooling ensures an accurate reading at this equilibrium.

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Density Measurement

Density is a critical parameter for converting between mass and volume, essential for reagent measurement and reaction stoichiometry.

The pycnometer method is a highly accurate technique for determining the density of liquids.

-

Calibration: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound at the same temperature. The mass is then measured.

-

Calculation: The density of the sample is calculated using the masses and the known density of the reference liquid.[7][8]

Causality and Trustworthiness: The high accuracy of this method stems from the precisely known volume of the pycnometer. By using a reference liquid, any minor inaccuracies in the flask's volume are accounted for in the calibration step. Maintaining a constant temperature is critical, as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a characteristic property of a substance and is highly sensitive to purity. It is a quick and non-destructive method for quality control.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument's light source is adjusted, and the eyepiece is focused until a clear borderline between light and dark fields is observed. The refractive index is read directly from the instrument's scale.

-

Temperature Control: The temperature of the prisms should be controlled and recorded, as the refractive index is temperature-dependent.[9][10]

Causality and Trustworthiness: The principle behind this measurement is Snell's Law, which relates the angle of incidence and refraction of light as it passes from one medium to another. The refractometer precisely measures this angle, which is directly related to the refractive index of the sample. Calibration with a known standard ensures the accuracy of the instrument.

Caption: Key Steps in Measuring Refractive Index with an Abbe Refractometer.

Spectroscopic Data

Spectroscopic analysis provides insight into the molecular structure of a compound.

Infrared (IR) Spectroscopy

The IR spectrum of a mixture containing this compound shows characteristic peaks for the anhydride functional group. Key absorptions are expected for the C=O stretching vibrations. Anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. These are generally observed in the regions of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. The spectrum of a mixture containing benzoic this compound and this compound exhibited strong absorptions around 1806 cm⁻¹ and 1731 cm⁻¹.[11] Additionally, C-H stretching vibrations from the cyclohexane rings would be expected around 2935 and 2857 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹³C NMR: In a ¹³C NMR spectrum of a mixture containing this compound, characteristic signals for the carbonyl carbons are expected to appear significantly downfield.[11] For the mixture, signals were observed at 171.4 ppm.[11] The carbons of the cyclohexane rings would appear further upfield, with signals observed at 44.1, 28.4, 25.5, and 25.1 ppm.[11]

Safety and Handling

This compound is known to cause skin and serious eye irritation.[3] It is also moisture-sensitive.[3] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3] It is recommended to store the compound under an inert atmosphere in a cool, dark place.[3]

Conclusion

The physical properties of this compound are well-defined and critical for its use in research and development. This guide has provided a detailed overview of these properties, the experimental methodologies for their determination, and the underlying scientific principles that ensure the reliability of these measurements. By understanding these fundamental characteristics, researchers can more effectively and safely utilize this important chemical reagent.

References

- 1. CAS 22651-87-2: this compound [cymitquimica.com]

- 2. This compound|22651-87-2|lookchem [lookchem.com]

- 3. This compound | 22651-87-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 22651-87-2 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. knowledge.reagecon.com [knowledge.reagecon.com]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Cyclohexanecarboxylic Anhydride in Organic Solvents

Introduction

Cyclohexanecarboxylic anhydride (CAS No. 22651-87-2) is a vital reagent and intermediate in organic synthesis, finding application in the pharmaceutical and polymer industries.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical parameter for reaction design, purification, and formulation. This guide provides a detailed examination of the solubility characteristics of this compound, the underlying chemical principles governing its solubility, and a robust experimental protocol for its quantitative determination.

Molecular Structure and Physicochemical Properties

This compound (C₁₄H₂₂O₃) possesses a molecular structure characterized by two cyclohexyl rings linked by an anhydride functional group.[1] This structure imparts a dual nature to the molecule: the large, non-polar cyclohexyl groups contribute to its lipophilicity, while the polar anhydride group (with three hydrogen bond acceptor sites) allows for interactions with polar solvents.[3]

Key Physicochemical Properties: [3][4]

| Property | Value |

| Molecular Weight | 238.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.082 g/cm³ |

| Boiling Point | 356.9°C at 760 mmHg |

| Melting Point | ~25°C |

| Flash Point | 161.2°C |

| LogP | 3.21680 |

The molecule's significant lipophilicity, as indicated by its LogP value, suggests a preference for non-polar environments. However, the polarity of the anhydride bridge cannot be disregarded and plays a crucial role in its solubility profile.

Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on the principle of "like dissolves like" and the molecule's physicochemical properties. The anhydride's structure suggests it will be most soluble in solvents that can effectively solvate both its non-polar and polar regions.

Predicted Solubility Table

The following table provides a predicted solubility profile for this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar | Moderate to High | The non-polar hexane will effectively solvate the two large cyclohexyl rings of the anhydride. |

| Toluene | Non-polar (Aromatic) | High | Similar to hexane, toluene's non-polar nature is compatible with the cyclohexyl groups. The aromatic ring may offer favorable pi-stacking interactions. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity can interact with the anhydride functional group, while its organic nature readily dissolves the hydrocarbon portions of the molecule. |

| Ethyl Acetate | Polar Aprotic | High | Ethyl acetate provides a good balance of polarity to interact with the anhydride group and non-polar character to dissolve the cyclohexyl rings. |

| Acetone | Polar Aprotic | High | As a polar aprotic solvent, acetone is an excellent solvent for many organic compounds and is expected to readily dissolve the anhydride. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a versatile solvent capable of dissolving a wide range of organic molecules and is expected to be a good solvent for the anhydride. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is less effective at solvating large non-polar moieties compared to other polar aprotic solvents. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a powerful polar aprotic solvent that should readily dissolve the anhydride. |

| Ethanol | Polar Protic | Moderate with caution | While the polar hydroxyl group can interact with the anhydride, the potential for reaction (alcoholysis) exists, especially at elevated temperatures or in the presence of catalysts. |

| Methanol | Polar Protic | Moderate with caution | Similar to ethanol, methanol can act as a solvent, but the risk of reaction to form an ester and carboxylic acid is a significant consideration. |

| Water | Polar Protic | Low | The large, non-polar cyclohexyl groups will dominate, leading to low miscibility in water. Hydrolysis to cyclohexanecarboxylic acid is also expected over time. |

Factors Influencing Solubility

Several key factors dictate the solubility of this compound:

-

Solvent Polarity: A solvent's polarity is paramount. Aprotic polar solvents are generally predicted to be the most effective as they can interact with the polar anhydride group without the risk of reaction that protic solvents pose.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While this compound is a liquid at room temperature, this principle is still relevant for creating saturated solutions at different temperatures.

-

Molecular Size and Shape: The bulky cyclohexyl groups require a solvent that can effectively accommodate them, favoring less structured solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

References

A Senior Application Scientist's Guide to the Hydrolysis of Cyclohexanecarboxylic Anhydride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Cyclohexanecarboxylic Acid

In the landscape of pharmaceutical development and specialty chemical synthesis, the precision of our molecular building blocks is paramount. Cyclohexanecarboxylic acid (also known as hexahydrobenzoic acid) is a foundational intermediate, critical for constructing the complex molecular architectures required for targeted therapeutic agents, including certain anti-pregnancy drugs and treatments for schistosomiasis.[1][2] Its utility extends into the production of polymers, agrochemicals, and fragrances, making it a versatile compound in both industrial and research settings.[2][3] The most common and direct route to this vital acid is the hydrolysis of its corresponding anhydride. This guide provides an in-depth examination of this transformation, moving from core mechanistic principles to field-proven experimental protocols and analytical validation, designed to empower researchers to execute this reaction with precision, safety, and confidence.

The Reaction Mechanism: A Nucleophilic Acyl Substitution

The conversion of cyclohexanecarboxylic anhydride to cyclohexanecarboxylic acid is a classic example of nucleophilic acyl substitution.[4][5] In this reaction, a water molecule serves as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. The reaction proceeds through a tetrahedral intermediate which subsequently collapses, cleaving the C-O-C anhydride bond and forming two molecules of cyclohexanecarboxylic acid.[4][6] The rate and efficiency of this process are highly dependent on the reaction conditions, particularly the pH.

Neutral Hydrolysis

Under neutral conditions, a water molecule directly attacks a carbonyl carbon. This pathway is typically slow as water is a relatively weak nucleophile.[4]

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst (H₃O⁺), the carbonyl oxygen is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile (water). This catalytic pathway significantly accelerates the reaction rate.

Base-Catalyzed (Promoted) Hydrolysis

Under basic conditions, the nucleophile is the hydroxide ion (OH⁻), which is significantly more potent than water. The reaction proceeds rapidly via attack of the hydroxide ion on the carbonyl carbon. The resulting carboxylate anion is deprotonated in the basic medium. A final acidic workup step is required to protonate the carboxylate to yield the neutral carboxylic acid product.[7] It is important to note that since the hydroxide ion is consumed, this is technically a base-promoted, not base-catalyzed, reaction.

Caption: Mechanisms for neutral, acid-, and base-catalyzed hydrolysis.

Experimental Protocol: Synthesis and Isolation

This protocol details a standard laboratory procedure for the hydrolysis of this compound. The causality behind the chosen steps is critical: using a slight excess of water ensures the reaction goes to completion, while the extraction and drying steps are essential for isolating a pure product free from aqueous contaminants.

Materials and Equipment

| Reagents & Materials | Equipment |

| This compound (C₁₄H₂₂O₃) | Round-bottom flask with reflux condenser |

| Deionized water (H₂O) | Magnetic stirrer and heat source (heating mantle) |

| Diethyl ether or Ethyl acetate (extraction solvent) | Separatory funnel |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Beakers, Erlenmeyer flasks |

| 2M Hydrochloric acid (HCl) (for base-catalyzed workup) | Rotary evaporator |

| 2M Sodium hydroxide (NaOH) (for base catalysis, optional) | pH paper or pH meter |

Step-by-Step Methodology (Neutral Hydrolysis)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 41.9 mmol).

-

Addition of Water: Add deionized water (e.g., 50 mL). While stoichiometric amounts are small, a larger volume is used to facilitate stirring and ensure complete dissolution as the reaction proceeds.

-

Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100°C) with vigorous stirring. The anhydride is initially immiscible but will slowly react and dissolve.

-

Rationale: Heating accelerates the otherwise slow neutral hydrolysis, ensuring the reaction completes in a reasonable timeframe (typically 1-2 hours).

-

-

Reaction Monitoring: The reaction can be monitored by observing the complete dissolution of the oily anhydride layer. For more rigorous monitoring, analytical techniques as described in Section 3 should be employed.

-

Cooling and Extraction: Once the reaction is complete, allow the solution to cool to room temperature. Transfer the solution to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL).

-

Rationale: Cyclohexanecarboxylic acid has moderate solubility in water; extraction into an organic solvent is necessary for efficient recovery.

-

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude cyclohexanecarboxylic acid can be purified further by recrystallization from a suitable solvent (e.g., heptane or water) if necessary, yielding a white solid.

Caption: Standard workflow for hydrolysis and product isolation.

Analytical Methods for Reaction Monitoring

Trustworthy protocols are self-validating. Real-time or periodic monitoring of the reaction is crucial to determine the endpoint, understand kinetics, and ensure complete conversion. Several robust analytical techniques can be employed.[4]

| Technique | Principle | Advantages | Considerations |

| FT-IR Spectroscopy | Monitors the disappearance of anhydride C=O stretches (~1810, 1750 cm⁻¹) and the appearance of the carboxylic acid C=O stretch (~1700 cm⁻¹).[4] | Allows for in-situ, real-time monitoring with an immersion probe.[8] | Requires calibration standards for quantitative analysis. Water absorption can interfere. |

| pH-Stat Titration | As carboxylic acid is produced, the pH drops. An automatic titrator adds a standard base to maintain a constant pH. The rate of base addition is proportional to the reaction rate.[4] | Highly accurate for kinetic studies. | Requires specialized equipment (autotitrator). |

| Calorimetry | The hydrolysis of anhydrides is exothermic. A reaction calorimeter measures the heat evolved over time, which is directly proportional to the extent of the reaction.[4] | Provides thermodynamic data (enthalpy of reaction) in addition to kinetic data. | Sensitive to heat loss; requires careful calibration. |

| NMR Spectroscopy | Monitors the change in the chemical environment of protons on the cyclohexane ring as the anhydride is converted to the acid. Can be performed in situ.[9] | Provides detailed structural information. Quantitative by integration. | Slower timescale may not be suitable for very fast, catalyzed reactions.[9] |

| HPLC | Reversed-phase HPLC can separate the more nonpolar anhydride from the more polar dicarboxylic acid, allowing for quantification of each species over time.[10] | Excellent for separation and quantification of complex mixtures. | Not an in situ method; requires quenching and sampling of the reaction mixture.[10] |

Safety and Handling

Professional laboratory practice demands a rigorous approach to safety. This compound and its hydrolysis product require careful handling.

-

This compound: This compound is moisture-sensitive and can cause serious eye damage, skin irritation, and may cause allergic skin or respiratory reactions.[11][12] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13][14] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Cyclohexanecarboxylic Acid: While less hazardous than the anhydride, it can still cause skin and eye irritation. Standard PPE should be worn during handling.

-

Procedural Hazards: The use of organic solvents for extraction introduces flammability risks. Ensure no ignition sources are present when working with diethyl ether or ethyl acetate.

Conclusion

The hydrolysis of this compound is a fundamental yet critical transformation for obtaining a key intermediate in pharmaceutical and chemical synthesis. A thorough understanding of the underlying nucleophilic acyl substitution mechanism allows the researcher to intelligently manipulate reaction conditions—leveraging acid or base catalysis—to achieve optimal outcomes. By coupling a robust experimental protocol with precise analytical monitoring, this process can be executed with high efficiency and purity. Adherence to stringent safety protocols is non-negotiable and ensures that this valuable chemical transformation can be performed reliably and responsibly in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

- 6. proprep.com [proprep.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of Acetic Anhydride with Heavy Water (D2O) | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Management of Cyclohexanecarboxylic Anhydride

This guide provides a comprehensive overview of the essential safety and handling procedures for cyclohexanecarboxylic anhydride, tailored for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document elucidates the rationale behind recommended protocols, grounding them in the specific chemical properties and reactivity of the compound. Our objective is to foster a proactive safety culture through a deeper understanding of the material's hazards and the implementation of self-validating safety systems in the laboratory.

Understanding this compound: Properties and Inherent Risks

This compound is a reactive organic compound utilized in various chemical syntheses, including polymer production and as a reagent in organic chemistry.[1] Its utility stems from the anhydride functional group, which is susceptible to nucleophilic attack, most notably hydrolysis. This reactivity is central to its function but also dictates the primary hazards associated with its handling.

The primary risks to personnel are rooted in its irritant and sensitizing properties. It is classified as causing skin irritation, serious eye damage, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[2][3] The causality for these effects lies in its ability to react with biological nucleophiles, such as water and amine groups in proteins on the skin, eyes, and respiratory tract, leading to irritation and the potential for an immune response (sensitization).

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₃ | [1][4] |

| Molecular Weight | 238.32 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or white solid | [1] |

| Boiling Point | ~296-357 °C at 760 mmHg | [4][6] |

| Flash Point | ~143-161 °C | [4][6] |

| Stability | Moisture sensitive; stable under normal temperatures and pressures | [2][6] |

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

Effective management of this compound hinges on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE), which serves as the final barrier against exposure.

Caption: A diagram illustrating the hierarchy of controls for managing chemical hazards.

Engineering Controls: The First Line of Defense

The most critical engineering control for handling this compound is a certified chemical fume hood.[2][7] This is non-negotiable. The causality is twofold: it contains and exhausts vapors and potential aerosols, preventing inhalation, and it provides a physical barrier in case of splashes.

-

Ventilation: All manipulations, including weighing, transferring, and reactions, must be conducted within a fume hood to prevent the accumulation of vapors in the laboratory atmosphere.[3][7]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][6] Their proximity is crucial for rapid decontamination in the event of accidental contact.

Administrative Controls: Standardizing Safe Practices

Standard Operating Procedures (SOPs) are essential for ensuring consistent and safe handling. These should be written, reviewed, and readily available to all personnel.

-

Training: All users must be trained on the specific hazards of this compound, the contents of the Safety Data Sheet (SDS), and the laboratory's specific SOPs.

-

Hygiene Practices: Users should wash hands thoroughly after handling the chemical.[7] Contaminated work clothing should not be allowed out of the workplace.[2] Eating, drinking, and smoking are strictly prohibited in the laboratory.[8]

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is mandatory.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2][6] Gloves must be inspected before use and changed immediately if contaminated.[3]

-

Respiratory Protection: In situations where engineering controls are insufficient or during emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]

Step-by-Step Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidents and degradation of the material.

Safe Handling Workflow

-

Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned, and emergency equipment is accessible.

-

Aliquotting: When transferring the chemical, use spark-proof tools and minimize the generation of dust or aerosols.[3][9]

-

Reaction Setup: All reactions should be conducted in appropriate glassware within the fume hood.

-

Post-Handling: Tightly close the container immediately after use.[2][6] Decontaminate any surfaces that may have come into contact with the chemical.

Storage Requirements

This compound is moisture-sensitive.[2][6] Exposure to atmospheric moisture will lead to hydrolysis, forming cyclohexanecarboxylic acid, which can alter the reactivity and purity of the material.

-

Container: Store in a tightly closed, original container.[2][6]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[4]

Emergency Procedures: A Validating System for Preparedness

A well-defined emergency plan is a self-validating system; its effectiveness relies on clear, actionable steps that all personnel are trained to execute.

Caption: A diagram showing the workflow for an emergency response to chemical exposure.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[6] If irritation or a rash develops, seek medical attention.[2]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[2][3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]

Accidental Release Measures

In the event of a spill, the primary objective is to contain the material safely and prevent exposure.

-

Evacuate: Evacuate non-essential personnel from the area.[3]

-